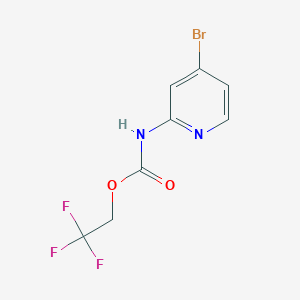

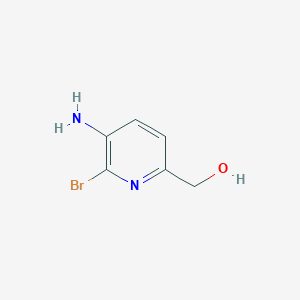

3-Amino-2-bromopyridine-6-methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest due to their applications in pharmaceuticals. The first paper describes an efficient synthesis of a pyridine derivative that is a part of a dopamine and serotonin receptor antagonist. The synthesis involves a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate, which undergoes nucleophilic substitution with methylamine and sodium methoxide to yield various intermediates. Regioselectivity is achieved using 4-methylbenzenethiolate anion, leading to the desired product after bromination and hydrolysis with an overall yield of 67% .

Molecular Structure Analysis

The second paper provides details on the molecular structure of a bipyridine derivative, which is a model for the central chelation unit of the antitumor drug streptonigrin. The crystal structure reveals that the two pyridyl rings are almost coplanar due to an intramolecular hydrogen bond. This conformation is maintained in solution, indicating the stability of this structural feature .

Chemical Reactions Analysis

The study of the bipyridine derivative also includes an analysis of its chemical reactions, particularly its ability to form complexes with zinc(II). The paper discusses how the substitution at the 6,6' positions with ester groups significantly stabilizes the 1:1 complex of the compound with zinc(II), which is relevant to the drug's function and its interaction with metal ions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Amino-2-bromopyridine-6-methanol are not directly reported, the properties of related compounds can provide some insights. The bipyridine derivative's crystal structure and solution conformation suggest that similar compounds may exhibit planarity and the ability to form stable intramolecular hydrogen bonds. The synthesis process described in the first paper indicates that pyridine derivatives can be synthesized with high regioselectivity and yields, which is important for their practical applications .

科学的研究の応用

Supramolecular Cocrystal Synthesis : A cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid was synthesized using a slow evaporation method in methanol. This process was characterized by single-crystal X-ray analysis, FTIR, NMR, and powder XRD, providing insight into the molecular interactions and structure stabilization through hydrogen bonding interactions (Thanigaimani et al., 2016).

Electrocatalytic Carboxylation : Research demonstrated a novel electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, yielding 6-aminonicotinic acid. This method avoided the use of volatile and toxic solvents and catalysts, highlighting an environmentally friendly approach to chemical synthesis (Feng et al., 2010).

Substituted Pyridine Derivatives Synthesis : A study reported the formation of new substituted iminopyridines through a one-pot three-component interaction involving ylidenecyanoacetamides, malononitrile, and 2-amino-5-bromopyridine. This method offers a route for synthesizing complex organic compounds that could be significant in pharmaceutical research (Naghiyev et al., 2019).

Development of Metal Complexes and Polymers : Another study involved the synthesis of Schiff base ligands and their metal complexes using 2-amino-5-bromopyridine. This research is crucial in the field of coordination chemistry and materials science, particularly for the development of new materials with potential applications in catalysis and electronics (Kaya et al., 2021).

Electrochemical Ligand Exchange Reactions : A study demonstrated ligand exchange reactions involving complexes with pyridine derivatives, including 2-amino-5-bromopyridine. This research provides insights into the reactivity of metal complexes, which is fundamental in the field of organometallic chemistry (Klausmeyer et al., 2003).

作用機序

Target of Action

Similar compounds are often used in palladium-catalyzed synthesis of indole systems , suggesting that the compound might interact with palladium catalysts in these reactions.

Mode of Action

It’s known that bromopyridines can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that compounds of this nature are often involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling . This reaction is widely applied in organic synthesis, suggesting that the compound might play a role in the synthesis of complex organic molecules.

Result of Action

Given its potential role in suzuki–miyaura coupling, it may contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic molecules .

Safety and Hazards

特性

IUPAC Name |

(5-amino-6-bromopyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTYKTVPWBZOLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-6-bromopyridin-2-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

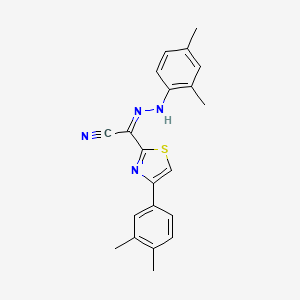

![N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3012822.png)

![2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3012825.png)

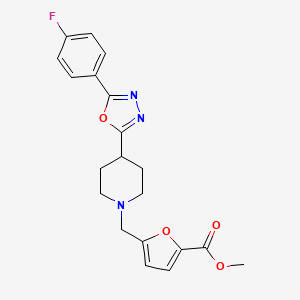

![6-Isopropyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3012828.png)